6-(Fluoromethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
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Overview
Description
6-(Fluoromethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. The addition of fluoromethyl and tetrahydro-2H-pyran-2-yl groups to the purine structure can significantly alter its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the fluoromethyl group through a nucleophilic substitution reaction. The tetrahydro-2H-pyran-2-yl group can be added via a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing purification techniques like crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Fluoromethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-(Fluoromethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of purine derivatives with biological macromolecules.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrahydro-2H-pyran-2-yl group may influence its solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-Chloromethyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(Hydroxymethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Uniqueness
Compared to similar compounds, 6-(Fluoromethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of the fluoromethyl group. Fluorine atoms can significantly alter the electronic properties of a molecule, enhancing its stability and binding affinity to biological targets. This makes the compound particularly valuable in medicinal chemistry for the development of new drugs.
Properties
CAS No. |
667420-78-2 |
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Molecular Formula |
C11H13FN4O |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
6-(fluoromethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C11H13FN4O/c12-5-8-10-11(14-6-13-8)16(7-15-10)9-3-1-2-4-17-9/h6-7,9H,1-5H2 |
InChI Key |
MQUPMZHGCNSSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CF |
Origin of Product |
United States |
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